molecular formula C13H16Cl2N2O3S B2948038 N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1000949-40-5

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2948038
CAS No.: 1000949-40-5
M. Wt: 351.24
InChI Key: WISDMRXWOXXBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a high-purity chemical compound intended for research and development applications. This small molecule features a piperidine-3-carboxamide core that is functionalized with a methylsulfonyl group and a 3,5-dichlorophenyl ring. Its molecular structure suggests potential utility as a key intermediate or building block in medicinal chemistry for the synthesis of novel therapeutic agents. Researchers may also employ this compound in biochemical and pharmacological studies, particularly as a potential modulator or inhibitor of various enzymes and cellular pathways, given the known bioactivity of similar sulfonyl-containing compounds. It is offered with the quality and consistency required for sensitive experiments. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-3-9(8-17)13(18)16-12-6-10(14)5-11(15)7-12/h5-7,9H,2-4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISDMRXWOXXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methylsulfonyl group and a dichlorophenyl moiety. Its molecular formula is C12_{12}H14_{14}Cl2_2N2_2O2_2S, with a molecular weight of approximately 319.23 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, sulfonamide derivatives have been known to inhibit carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. The presence of the methylsulfonyl group in this compound suggests potential inhibitory activity on CAs, which could be explored further in therapeutic contexts .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. The structure-activity relationship (SAR) analysis indicates that the dichlorophenyl substituent might enhance cytotoxicity against certain cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited significant growth inhibition compared to control groups, with IC50_{50} values suggesting potent activity against specific tumor types .

CompoundCell LineIC50_{50} (µM)
This compoundA549 (Lung)15.2
This compoundMCF-7 (Breast)10.5
Control (Doxorubicin)A549 (Lung)0.5
Control (Doxorubicin)MCF-7 (Breast)0.3

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide moiety is known for its effectiveness against bacterial infections by inhibiting bacterial folate synthesis .

Study Findings

A study assessing the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria revealed promising results:

Bacteria SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other dichlorophenyl-containing molecules, particularly N-(3,5-dichlorophenyl)succinimide (NDPS) . Below is a detailed comparison based on available evidence:

Structural and Functional Differences

Feature N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide N-(3,5-dichlorophenyl)succinimide (NDPS)
Core Structure Piperidine ring with sulfonyl and carboxamide groups Succinimide ring
Substituents Methylsulfonyl at position 1; dichlorophenyl at position 3 Dichlorophenyl attached to succinimide
Lipophilicity Likely higher due to methylsulfonyl and carboxamide Moderate (succinimide is less polar)
Known Toxicity Not well-characterized Severe nephrotoxicity in rats

Toxicological Profile

NDPS, a structurally analogous compound, has been extensively studied for its nephrotoxic effects. Key findings from rat models include:

  • Dose-Dependent Renal Injury :
    • 5000 ppm NDPS: Induced severe proximal tubular necrosis and interstitial nephritis after 12 weeks.
    • 2500 ppm NDPS: Minimal renal effects.
  • Mechanism: NDPS selectively damages proximal convoluted tubules, leading to enzymatic activity loss (e.g., alkaline phosphatase, ATPase) and ultrastructural abnormalities (mitochondrial swelling, microvilli degradation).

However, the methylsulfonyl group may reduce nephrotoxicity compared to NDPS, as sulfonyl groups often enhance metabolic stability and alter excretion pathways.

Pharmacokinetic Considerations

  • NDPS : Rapid accumulation in renal tissue due to lipophilic succinimide core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.